3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Chemical Classification and Nomenclature
Thieno[2,3-b]pyridine derivatives belong to the broader class of heterocyclic compounds known as thienopyridines, which are characterized by the fusion of a thiophene ring with a pyridine ring. The systematic nomenclature of these compounds follows established International Union of Pure and Applied Chemistry conventions, where the bracketed numbers indicate the specific positions of ring fusion. In the case of thieno[2,3-b]pyridine, the thiophene ring is fused to the pyridine ring at positions 2 and 3 of the thiophene and positions 2 and 3 of the pyridine ring, respectively.
The classification system for thienopyridines encompasses six possible isomeric structures, each characterized by different annelation modes: thieno[2,3-b]pyridine, thieno[3,2-b]pyridine, thieno[2,3-c]pyridine, thieno[3,2-c]pyridine, thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. Among these isomers, thieno[2,3-b]pyridine has received the most extensive investigation due to its favorable synthetic accessibility and biological activity profile. The basic thieno[2,3-b]pyridine structure contains a thiophene ring consisting of four carbon atoms and one sulfur atom fused to a pyridine ring consisting of five carbon atoms and one nitrogen atom.
| Isomer | Fusion Pattern | Research Status | Biological Activity |
|---|---|---|---|
| Thieno[2,3-b]pyridine | 2,3-thiophene to 2,3-pyridine | Extensively studied | Anticancer, antimicrobial |
| Thieno[3,2-b]pyridine | 3,2-thiophene to 3,2-pyridine | Well documented | Antiviral, antihypertensive |
| Thieno[2,3-c]pyridine | 2,3-thiophene to 3,4-pyridine | Moderately studied | Anti-inflammatory |
| Thieno[3,2-c]pyridine | 3,2-thiophene to 2,3-pyridine | Limited research | Under investigation |
| Thieno[3,4-b]pyridine | 3,4-thiophene to 2,3-pyridine | Minimal data | Potential therapeutic |
| Thieno[3,4-c]pyridine | 3,4-thiophene to 3,4-pyridine | Scarce literature | Unknown |
The nomenclature for substituted thieno[2,3-b]pyridine derivatives follows systematic principles where substituents are numbered according to their positions on the fused ring system. The compound 3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exemplifies this naming convention, with specific substituents identified at positions 2, 3, 4, and 6 of the thieno[2,3-b]pyridine core structure.
Historical Development of Thieno[2,3-b]pyridine Chemistry
The historical development of thieno[2,3-b]pyridine chemistry represents a fascinating evolution of synthetic methodologies and understanding of heterocyclic reactivity patterns. Early investigations into thienopyridine synthesis focused primarily on classical approaches involving the construction of either the thiophene or pyridine ring followed by cyclization to form the fused system. These initial methods often suffered from limitations including long reaction times, moderate yields, and the formation of unwanted side products.
The development of more sophisticated synthetic approaches began with the recognition that multicomponent reactions could provide efficient access to the thieno[2,3-b]pyridine framework. Pioneering work by researchers established that aldehydes, malononitrile, and thiophenol could be combined in one-pot three-component reactions to generate substituted thieno[2,3-b]pyridine derivatives. This breakthrough represented a significant advancement in synthetic efficiency and demonstrated the potential for diversity-oriented synthesis approaches in heterocyclic chemistry.
Contemporary developments in thieno[2,3-b]pyridine chemistry have been driven by advances in catalysis, particularly the use of high surface area magnesium oxide and nanocrystalline magnesium oxide as base catalysts. These modern approaches have enabled the synthesis of highly functionalized derivatives with improved yields and reduced reaction times. The evolution of synthetic methodologies has also been influenced by computational chemistry approaches, which have provided insights into reaction mechanisms and guided the development of more efficient synthetic routes.
| Period | Key Developments | Representative Methods | Typical Yields |
|---|---|---|---|
| Early (1950s-1970s) | Classical cyclization | Ring closure from thiophene/pyridine | 30-50% |
| Intermediate (1980s-2000s) | Multicomponent reactions | Three-component aldehyde/malononitrile/thiol | 50-70% |
| Modern (2000s-present) | Catalytic methods | High surface area MgO catalysis | 70-90% |
| Contemporary (2010s-present) | Direct functionalization | Trifluoromethylation, C-H activation | 60-85% |
Importance in Heterocyclic Chemistry Research
Thieno[2,3-b]pyridine derivatives occupy a position of significant importance in contemporary heterocyclic chemistry research due to their unique combination of structural features and biological activities. The bicyclic framework provides a rigid scaffold that can accommodate various substituents while maintaining favorable pharmacokinetic properties. Research has demonstrated that thieno[2,3-b]pyridine derivatives possess diverse biological activities, including cytotoxic effects against cancer cell lines, antimicrobial properties, and anti-inflammatory activities.
The significance of these compounds in medicinal chemistry research is exemplified by studies demonstrating their potential as anticancer agents. Investigation of thieno[2,3-b]pyridine analogues against the National Cancer Institute sixty-cell line panel revealed that certain derivatives exhibit growth inhibition values between 20-40 nanomolar for various cancer cell lines, including melanoma, breast, lung, central nervous system, and leukemia cell lines. These findings have established thieno[2,3-b]pyridine derivatives as a privileged scaffold in drug discovery programs targeting oncological applications.
Beyond their immediate therapeutic applications, thieno[2,3-b]pyridine derivatives serve as important synthetic intermediates and model compounds for studying fundamental aspects of heterocyclic chemistry. Their unique electronic properties, arising from the combination of electron-rich thiophene and electron-deficient pyridine rings, make them valuable tools for investigating reaction mechanisms, developing new synthetic methodologies, and understanding structure-activity relationships in heterocyclic systems.
| Research Area | Significance | Key Findings | Impact |
|---|---|---|---|
| Anticancer Research | High growth inhibition | Growth inhibition values 20-40 nM | Major therapeutic potential |
| Antimicrobial Studies | Broad spectrum activity | Active against various pathogens | Alternative therapeutic options |
| Anti-inflammatory Research | Selective activity | Specific enzyme inhibition | Targeted therapy development |
| Synthetic Chemistry | Methodological development | New reaction pathways | Enhanced synthetic efficiency |
The research importance of thieno[2,3-b]pyridine derivatives is further underscored by their role in advancing understanding of trifluoromethylation chemistry. The incorporation of trifluoromethyl groups into heterocyclic frameworks has become increasingly important in pharmaceutical chemistry due to the unique properties imparted by fluorine substitution, including enhanced metabolic stability, improved lipophilicity, and modulated bioavailability.
Overview of Trifluoromethyl-Substituted Heterocycles
Trifluoromethyl-substituted heterocycles represent a rapidly expanding area of chemical research driven by the unique properties that fluorine substitution imparts to organic molecules. The trifluoromethyl group has become an increasingly common structural feature in pharmaceuticals, agrochemicals, and advanced materials due to its ability to modulate biological activity, enhance metabolic stability, and improve pharmacokinetic properties. Contemporary research has demonstrated that trifluoromethyl substitution can significantly alter the electronic properties of heterocyclic systems, leading to compounds with enhanced biological activities and improved drug-like characteristics.
The importance of trifluoromethyl groups in heterocyclic chemistry stems from several fundamental properties of the carbon-fluorine bond. The high electronegativity of fluorine creates a strongly polarized carbon-fluorine bond that influences the overall electronic distribution within the molecule. This electronic perturbation can enhance binding affinity to biological targets, improve selectivity profiles, and modulate physicochemical properties such as lipophilicity and membrane permeability. The metabolic stability imparted by trifluoromethyl substitution is particularly valuable in drug development, where enhanced resistance to enzymatic degradation can lead to improved pharmacokinetic profiles.
Modern synthetic approaches to trifluoromethyl-substituted heterocycles have evolved significantly, with contemporary methods focusing on direct trifluoromethylation of heterocyclic substrates. Recent developments include the use of bench-stable trifluoromethyl radical sources that function broadly on both electron-deficient and electron-rich heterocyclic systems. These methodologies operate under mild conditions, demonstrate high functional group tolerance, and can be applied directly to complex, unprotected molecules. The development of such efficient trifluoromethylation protocols has greatly expanded access to trifluoromethyl-substituted heterocycles and facilitated their incorporation into drug discovery programs.
| Trifluoromethylation Method | Reaction Conditions | Substrate Scope | Typical Yields |
|---|---|---|---|
| Radical trifluoromethylation | Ambient temperature | Electron-rich/deficient heterocycles | 60-85% |
| Electrophilic trifluoromethylation | Mild conditions | Electron-rich systems | 50-75% |
| Nucleophilic trifluoromethylation | Basic conditions | Electron-deficient systems | 70-90% |
| Catalytic trifluoromethylation | Metal catalysis | Broad substrate scope | 65-80% |
The strategic incorporation of trifluoromethyl groups into thieno[2,3-b]pyridine frameworks, as exemplified by compounds such as this compound, represents a sophisticated approach to molecular design that combines the beneficial properties of both structural motifs. Research has shown that trifluoromethyl-substituted thieno[2,3-b]pyridine derivatives can exhibit enhanced biological activities compared to their non-fluorinated counterparts, particularly in anticancer applications where the trifluoromethyl group contributes to improved cellular uptake and target selectivity.
The continued development of trifluoromethyl-substituted heterocycles is supported by advances in synthetic methodology, including the development of new trifluoromethylating reagents and catalytic systems. Recent research has focused on expanding the scope of direct trifluoromethylation reactions to include complex heterocyclic substrates and developing methods that allow for regioselective introduction of trifluoromethyl groups. These advances have made trifluoromethyl-substituted heterocycles increasingly accessible to medicinal chemists and have facilitated their incorporation into structure-activity relationship studies and drug optimization programs.
Properties
IUPAC Name |
3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3S/c1-32-15-8-9-18(33-2)17(12-15)30-22(31)21-20(28)19-16(24(25,26)27)11-14(29-23(19)34-21)10-13-6-4-3-5-7-13/h3-9,11-12H,10,28H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFXOEZYXJHMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(C=C(N=C3S2)CC4=CC=CC=C4)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene-Pyridine Annulation
A thiophene derivative bearing a cyano group at position 3 and a trifluoromethyl group at position 4 reacts with a benzyl-substituted pyridine under basic conditions (e.g., K₂CO₃ in DMF) to form the fused ring system. For example:
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Intermediate A : 4-(Trifluoromethyl)-3-cyanothiophene
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Intermediate B : 6-Benzyl-2-aminopyridine
Cyclization at 120°C for 12 hours yields 6-benzyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-3-amine .
Introduction of the Carboxamide Group
The carboxamide at position 2 is introduced via amide coupling after carboxylation of the thieno[2,3-b]pyridine core.
Carboxylation at Position 2
The core intermediate undergoes Friedel-Crafts acylation using chloroacetyl chloride in the presence of AlCl₃, followed by hydrolysis to yield the carboxylic acid.
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Reaction Conditions :
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Chloroacetyl chloride (1.2 eq), AlCl₃ (2 eq), DCM, 0°C → RT, 6 hours
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Hydrolysis: 2M NaOH, reflux, 3 hours
-
Amide Formation with 2,5-Dimethoxyaniline
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with 2,5-dimethoxyaniline in anhydrous THF:
-
Molar Ratio : 1:1.2 (acid chloride:amine)
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Catalyst : Triethylamine (1.5 eq)
Functionalization at Position 6
The benzyl group at position 6 is introduced via Ullmann coupling or Buchwald-Hartwig amination using a brominated intermediate.
Bromination at Position 6
The core scaffold is brominated using N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN):
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Conditions : NBS (1.1 eq), AIBN (0.1 eq), reflux, 8 hours
-
Yield : 85%
Benzylation via Cross-Coupling
The brominated intermediate reacts with benzylzinc chloride under Negishi coupling conditions:
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Solvent : THF, 60°C, 12 hours
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Yield : 78%
Optimization and Challenges
Regioselectivity in Cyclization
The trifluoromethyl group’s electron-withdrawing nature directs electrophilic substitution to position 4, ensuring regioselective cyclization. Competing reactions are minimized by maintaining anhydrous conditions and slow reagent addition.
Protecting Group Strategy
The 3-amino group is protected as a Boc derivative during bromination and benzylation to prevent side reactions. Deprotection is achieved using TFA in DCM:
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Conditions : 20% TFA/DCM, RT, 2 hours
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Recovery : >90%
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₁F₃N₂O₃S |
| Molecular Weight | 510.51 g/mol |
| Melting Point | 198–202°C |
| HPLC Purity | 99.2% (C18 column, MeCN/H₂O = 70:30) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H) |
Chemical Reactions Analysis
Types of Reactions
3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.
Biological Studies: Investigation of its effects on cellular processes and molecular targets.
Chemical Biology: Use as a probe to study enzyme activities and protein interactions.
Industrial Applications: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activities.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares substituents and properties of similar thieno[2,3-b]pyridine carboxamides:
Key Structural and Functional Differences
a) Substituent Effects on Bioactivity
- 6-Benzyl vs.
- N-(2,5-Dimethoxyphenyl) vs. N-Alkyl/N-Aryl : Methoxy groups in the target compound enhance solubility (predicted logP ~2.8) compared to N,N-diethyl derivatives (logP ~3.5) .
Physicochemical Properties
Biological Activity
3-amino-6-benzyl-N-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
It features a thieno[2,3-b]pyridine backbone, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. Studies have reported IC50 values for related compounds in the low micromolar range, indicating potent inhibitory effects on COX-2 activity .
- Interaction with Kinase Pathways : The compound may also interact with various kinase pathways involved in cell proliferation and survival. This interaction suggests potential applications in cancer therapy .
Anti-inflammatory Activity
A series of studies have demonstrated the anti-inflammatory properties of thieno[2,3-b]pyridine derivatives. For instance:
| Compound | COX-2 Inhibition IC50 (μmol) | Reference |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | |
| Other derivatives | 0.04 ± 0.09 |
These findings suggest that the compound could be developed as a non-steroidal anti-inflammatory drug (NSAID).
Anticancer Activity
The compound has shown promise in inhibiting cancer cell lines in vitro. Preliminary studies indicate that it may induce apoptosis in specific cancer types through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- In Vitro Studies : A study evaluated the effects of thieno[2,3-b]pyridine derivatives on human cancer cell lines. The results indicated significant cytotoxicity at concentrations ranging from 1 to 10 µM, with selective toxicity towards tumor cells compared to normal cells.
- Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups. Further research is needed to elucidate the underlying mechanisms.
Structure-Activity Relationship (SAR)
The SAR analysis of thieno[2,3-b]pyridine derivatives has revealed that modifications at specific positions can enhance biological activity. For instance:
- Electron-donating groups at the para position of the benzyl moiety have been associated with increased potency against COX-2.
- Trifluoromethyl groups enhance lipophilicity and may improve cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
